Exendin (9-39) - 133514-43-9

Exendin (9-39)

Catalog Number: EVT-353946
CAS Number: 133514-43-9
Molecular Formula: C149H234N40O47S
Molecular Weight: 3369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide, a naturally occurring peptide found in the saliva of the Gila monster. [] It acts as a potent and specific antagonist of the Glucagon-like peptide-1 receptor (GLP-1R). [, ] In scientific research, Exendin (9-39) is primarily employed to investigate the physiological roles of GLP-1 and the potential therapeutic benefits of modulating GLP-1R signaling. [, , , , , , , ]

Future Directions
  • Further exploring its role in various physiological processes: Beyond its established role in glucose and appetite regulation, future research could investigate the potential impact of Exendin (9-39) on other GLP-1-mediated functions, such as gastrointestinal motility, neuroprotection, and immune modulation. [, , , , ]

Glucagon-Like Peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is a naturally occurring incretin hormone primarily produced by intestinal L-cells. [] It plays a crucial role in regulating blood glucose levels by stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. [, , ] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R). []

Relevance: Exendin (9-39) acts as a potent and specific antagonist of the GLP-1 receptor, effectively blocking the actions of GLP-1. [, , , , ] This antagonistic relationship makes Exendin (9-39) a valuable tool for studying the physiological roles of GLP-1 and for developing therapies for conditions associated with GLP-1 dysregulation.

Exendin-4

Compound Description: Exendin-4 is a stable, long-acting analog of GLP-1 originally isolated from the saliva of the Gila monster lizard. [, ] Similar to GLP-1, Exendin-4 acts as a GLP-1R agonist, stimulating insulin secretion and exhibiting beneficial effects on glucose metabolism and cardiovascular function. [, , ]

Liraglutide

Compound Description: Liraglutide is another long-acting GLP-1 receptor agonist used clinically for the treatment of type 2 diabetes and obesity. [, ] It promotes insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby improving glycemic control and promoting weight loss. [, ]

Relevance: Like Exendin-4, Liraglutide exerts its effects by activating the GLP-1 receptor. [, ] This highlights the therapeutic potential of targeting the GLP-1R for treating metabolic disorders. While Exendin (9-39) antagonizes the GLP-1R and blocks its effects, Liraglutide, similar to Exendin-4, acts as an agonist, demonstrating contrasting pharmacological profiles. [, ]

Glucose-Dependent Insulinotropic Peptide (GIP)

Compound Description: Glucose-dependent insulinotropic peptide (GIP) is another incretin hormone produced by K-cells in the small intestine. [] It also plays a role in regulating glucose homeostasis by stimulating insulin secretion in response to food intake. [, ]

Relevance: Both GLP-1 and GIP are incretin hormones that enhance glucose-stimulated insulin secretion. [] While Exendin (9-39) specifically antagonizes the GLP-1 receptor, it does not directly affect GIP or its receptor. [, ] Research has explored the combined effects of GLP-1 and GIP-based therapies, as well as the potential role of DPP-4 inhibitors in regulating both incretins. [, ]

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an oral antidiabetic drug. [, ] It inhibits the degradation of GLP-1 and GIP, thereby increasing their circulating levels and enhancing their glucose-lowering effects. [, ]

Relevance: Sitagliptin indirectly increases GLP-1 levels by inhibiting DPP-4, the enzyme responsible for GLP-1 degradation. [, ] This mechanism contrasts with the direct antagonistic action of Exendin (9-39) on the GLP-1 receptor. [, ] Nevertheless, both compounds provide insights into the therapeutic potential of targeting the GLP-1 system for treating metabolic diseases.

Exendin (9-39) amide

Compound Description: This compound is a modified version of Exendin (9-39), featuring an amide group at the C-terminus. [] This modification potentially alters the peptide's stability and binding affinity to the GLP-1 receptor compared to its non-amidated counterpart.

Relevance: The use of Exendin (9-39) amide in various studies emphasizes the importance of specific chemical modifications for achieving desired pharmacological effects. Comparing the activities of Exendin (9-39) and its amidated form helps elucidate the structure-activity relationship of GLP-1 receptor antagonists. []

Source and Classification

Exendin (9-39) is synthesized from the saliva of the Gila monster (Heloderma suspectum), where Exendin-4 was originally discovered. It belongs to the class of peptides known as incretin hormones, which are involved in glucose homeostasis. The specific classification of Exendin (9-39) is as a glucagon-like peptide 1 receptor antagonist, which makes it a valuable compound in diabetes research and treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Exendin (9-39) typically employs solid-phase peptide synthesis techniques. A common method involves using an Fmoc (9-fluorenylmethoxycarbonyl) strategy starting from an Fmoc-Gln-Wang resin. The process includes:

  1. Coupling: Amino acids are sequentially added to the resin-bound peptide chain using coupling reagents.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid mixed with other solvents.
  3. Purification: The crude product is purified by high-performance liquid chromatography to achieve a purity of ≥97% .

The final product is characterized using techniques such as electrospray ionization mass spectrometry to confirm its molecular weight and structure.

Molecular Structure Analysis

Structure and Data

Exendin (9-39) has a specific amino acid sequence that distinguishes it from other peptides. Its structure consists of 30 amino acids, and it can be represented as follows:

HAlaGluGlyAlaGlyThrGlyGlyAlaGlyGlyGlyAspTyrLysLeuAspTyrAlaLeuAlaLysLysSerGlyLeuLeuThrOH\text{H}-Ala-Glu-Gly-Ala-Gly-Thr-Gly-Gly-Ala-Gly-Gly-Gly-Asp-Tyr-Lys-Leu-Asp-Tyr-Ala-Leu-Ala-Lys-Lys-Ser-Gly-Leu-Leu-Thr-OH

The molecular formula is C151H222N38O42C_{151}H_{222}N_{38}O_{42}, and its molecular weight is approximately 3185.5 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Exendin (9-39) primarily acts as an antagonist at the glucagon-like peptide 1 receptor, inhibiting its physiological effects. The chemical reactions involving Exendin (9-39) include:

  1. Binding Reactions: It competes with endogenous glucagon-like peptide 1 for binding sites on the receptor.
  2. Inhibition Studies: In vitro studies often measure the inhibition constant to determine potency against glucagon-like peptide 1 signaling pathways.

These reactions are crucial for understanding how Exendin (9-39) modulates insulin secretion and glucose metabolism.

Mechanism of Action

Process and Data

Exendin (9-39) functions by antagonizing the glucagon-like peptide 1 receptor, leading to several physiological effects:

  1. Inhibition of Insulin Secretion: It reduces insulin secretion from pancreatic beta cells when glucose levels are elevated.
  2. Increase in Plasma Glucose Levels: By blocking glucagon-like peptide 1 action, it can lead to increased fasting and postprandial plasma glucose concentrations .
  3. Reduction of Hypoglycemia Incidence: Studies have shown that Exendin (9-39) can decrease episodes of hypoglycemia in certain populations by modulating insulin release dynamics .

This mechanism makes it a potential therapeutic agent for managing conditions like hyperglycemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exendin (9-39) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Log D Value: A log D value at pH 7.4 is reported to be approximately 7.4, indicating its distribution characteristics in biological systems .

These properties are essential for determining its pharmacokinetics and bioavailability.

Applications

Scientific Uses

Exendin (9-39) has several applications in scientific research and clinical settings:

  1. Diabetes Research: Used extensively to study mechanisms of insulin secretion and glucose metabolism.
  2. Imaging Studies: Labeled versions of Exendin (9-39), such as those tagged with fluorine-18, are utilized in positron emission tomography imaging to assess pancreatic beta-cell mass .
  3. Therapeutic Potential: Investigated as a potential treatment for conditions characterized by excessive insulin secretion or hypoglycemia, such as congenital hyperinsulinism.
Molecular and Biochemical Foundations of Exendin (9-39)

Structural Characterization of Exendin (9-39)

Primary Sequence and Post-Translational Modifications

Exendin (9-39) is a truncated, 31-amino acid peptide derived from the full-length 39-amino acid Exendin-4 peptide isolated from Heloderma suspectum (Gila monster) venom. Its primary sequence is H-His¹-Gly²-Glu³-Gly⁴-Thr⁵-Phe⁶-Thr⁷-Ser⁸-Asp⁹-Leu¹⁰-Ser¹¹-Lys¹²-Gln¹³-Met¹⁴-Glu¹⁵-Glu¹⁶-Glu¹⁷-Ala¹⁸-Val¹⁹-Arg²⁰-Leu²¹-Phe²²-Ile²³-Glu²⁴-Trp²⁵-Leu²⁶-Lys²⁷-Asn²⁸-Gly²⁹-Gly³⁰-Pro³¹-Ser³²-Ser³³-Gly³⁴-Ala³⁵-Pro³⁶-Pro³⁷-Pro³⁸-Ser³⁹-NH₂ [3] [7]. Removal of the N-terminal residues (His¹-Gly²) renders it biologically inactive at the orthosteric binding site of the glucagon-like peptide-1 receptor (GLP-1R). The C-terminal amidation (-NH₂) at Ser³⁹ is a critical post-translational modification that enhances metabolic stability by reducing degradation by carboxypeptidases [4] [7].

Key modifications for research applications include site-specific conjugation at Lys²⁷. For radiolabeling (e.g., with ¹⁸F), a 6-hydrazinonicotinyl (HYNIC) group is attached to the ε-amino group of Lys²⁷, allowing fluorination without disrupting receptor interactions. However, studies indicate that even subtle modifications at this residue can reduce binding affinity, suggesting Lys²⁷ participates in electrostatic interactions with GLP-1R [1] [8].

Table 1: Structural Features and Modifications of Exendin (9-39)

FeatureDescriptionFunctional Significance
N-Terminal TruncationRemoval of His¹-Gly²Abolishes agonist activity; converts to antagonist
C-Terminal Amidation-CONH₂ at Ser³⁹Enhances proteolytic resistance and plasma stability
Lys²⁷ Modification Siteε-amino group conjugated to HYNIC (for ¹⁸F) or other probesPermits radiolabeling; may reduce binding affinity if sterically hindered
Disulfide BondsAbsent (unlike native GLP-1)Simplifies synthesis and reduces oxidative degradation

Comparative Analysis with Full-Length Exendin-4 and GLP-1 Agonists

Exendin (9-39) shares 53% sequence homology with human GLP-1(7-36)amide and is identical to Exendin-4 at positions 9–39. Unlike Exendin-4 (a potent GLP-1R agonist), Exendin (9-39) lacks the N-terminal residues essential for receptor activation. Specifically:

  • Exendin-4 binds GLP-1R with high affinity (Kd ≈ 0.17–0.3 nM) and acts as a full agonist, stimulating cAMP production (EC50 ≈ 0.033 nM) and insulin secretion [6] [9].
  • Exendin (9-39) binds GLP-1R competitively but fails to activate Gαs signaling. Its affinity (Ki ≈ 1.7–4.0 nM) is ~5–10 fold lower than Exendin-4 due to loss of N-terminal interactions [6] [9].
  • GLP-1(7-36)amide has a very short half-life (<2 minutes) due to rapid cleavage by dipeptidyl peptidase-4 (DPP-4). Exendin (9-39) resists DPP-4 degradation but exhibits a shorter plasma half-life (~30 minutes) than Exendin-4 (~2.4 hours) [3] [7].

Table 2: Functional Comparison of Exendin (9-39) with Related Peptides

PeptideReceptor Affinity (Kd or Ki, nM)cAMP/Insulin ResponseDPP-4 ResistancePrimary Role
Exendin (9-39)1.7–4.0 (Ki)None (antagonist)HighGLP-1R inhibition
Exendin-40.17–0.3 (Kd)EC50 = 0.033 nMHighGLP-1R agonism
GLP-1(7-36)amide0.5 (Kd)EC50 = 0.093 nMLow (<2 min half-life)Endogenous agonist

Receptor Binding Dynamics

Orthosteric Binding Site Affinity to GLP-1 Receptor

Exendin (9-39) binds the orthosteric site of GLP-1R with high specificity but moderate affinity (IC50 ≈ 3–5 nM) [1] [8]. Structural studies reveal it engages the receptor’s extracellular N-terminal domain (NTD) through its C-terminal segment (residues 20–31), while its mid-region (residues 12–19) interacts with the receptor’s juxtamembrane domain [6] [9]. This dual-segment binding is distinct from GLP-1 agonists, which require N-terminal insertion into the receptor’s transmembrane core for activation.

Radioligand displacement assays demonstrate that Exendin (9-39) competes with ¹²⁵I-GLP-1 for binding to insulinoma cells (RINm5F) and human GLP-1R-expressing membranes, with ~90% inhibition achieved at 100 nM concentrations [6] [8]. However, affinity varies with species:

  • Human GLP-1R: Ki = 1.7 nM [9]
  • Rat GLP-1R: Ki = 3.99 nM [9]This difference may arise from NTD sequence variations, affecting clinical translatability of rodent data [8].

Table 3: Binding Parameters of Exendin (9-39) to GLP-1R

Receptor SourceAssay TypeAffinity (Ki or IC50)Experimental Conditions
Human recombinant (CHL)¹²⁵I-GLP-1 displacement1.7 nM [9]
Rat insulinoma (RINm5F)¹²⁵I-GLP-1 displacement3.99 nM [9]
Mouse pancreatic isletsCompetitive binding5.2 nM [1]

Competitive Inhibition Mechanisms Against Endogenous Ligands

As a competitive antagonist, Exendin (9-39) occupies the orthosteric binding pocket of GLP-1R, preventing agonist-induced conformational changes required for G-protein coupling. Key mechanisms include:

  • Steric Hindrance: Its C-terminal domain blocks access of GLP-1(7-36)amide or Exendin-4 to the NTD, while its mid-region obstructs agonist insertion into the transmembrane domain [6] [8].
  • Allosteric Modulation: Binding induces a receptor conformation that impedes conformational activation, reducing agonist affinity rather than just efficacy [5].

In vivo, Exendin (9-39) dose-dependently reverses GLP-1-mediated effects:

  • Insulin Secretion: 300 pmol/kg/min infusion blocks >90% of insulinotropic effects of physiological GLP-1 doses (0.3 pmol/kg/min) in humans [3] [5].
  • Glucagon Suppression: Antagonizes GLP-1-induced glucagon inhibition in pancreatic α-cells, increasing fasting glucagon by 25–40% [3] [10].
  • L-Cell Feedback: Paradoxically increases secretion of intact GLP-1, GLP-2, and PYY by blocking inhibitory GLP-1R autoreceptors on intestinal L-cells [5] [10].

Notably, Exendin (9-39) shows no cross-reactivity with related receptors (e.g., GIPR or glucagon receptor), confirming selectivity for GLP-1R [6]. Its inhibition is surmountable by high agonist concentrations, consistent with classical competitive antagonism [3] [4].

Properties

CAS Number

133514-43-9

Product Name

Exendin (9-39)

IUPAC Name

4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C149H234N40O47S

Molecular Weight

3369.8 g/mol

InChI

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)

InChI Key

WSEVKKHALHSUMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.